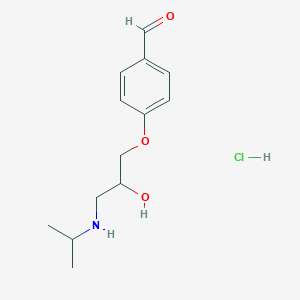

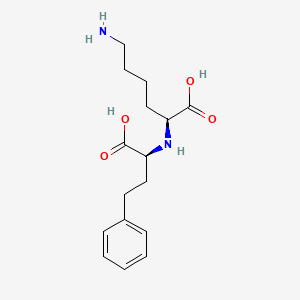

(S)-6-Amino-2-(((S)-1-carboxy-3-phenylpropyl)amino)hexanoic acid

Descripción general

Descripción

Synthesis Analysis

The synthesis of amino acids can be achieved through various methods. One common method involves the amination of alpha-bromocarboxylic acids . The bromoacids are prepared from carboxylic acids by reaction with Br2 + PCl3. This method is more effective for making amino acids due to the reduced nucleophilicity of the nitrogen atom in the product .Molecular Structure Analysis

The molecular structure of an amino acid like this would typically involve an amine group (-NH2), a carboxylic acid group (-COOH), and a unique side chain. In this case, the side chain appears to include a phenyl group and additional carboxylic acid and amine groups .Chemical Reactions Analysis

Amino acids can participate in a variety of chemical reactions. They can act as both acids and bases due to their amine and carboxylic acid groups . They can also undergo reactions involving their side chains, depending on the specific functional groups present .Physical And Chemical Properties Analysis

Amino acids, including those with complex side chains like this one, typically have high melting points due to their ionic properties . They are soluble in water and ethanol (polar solvents) and insoluble in non-polar solvents like benzene and ether .Aplicaciones Científicas De Investigación

DNA Sequencing and Hydroxyl Group Protection

(S)-6-Amino-2-(((S)-1-carboxy-3-phenylpropyl)amino)hexanoic acid and its derivatives are utilized in DNA sequencing methods. A study by Rasolonjatovo and Sarfati (1998) elaborated on a derivative of this compound being used for the protection of hydroxyl groups, which is essential in DNA sequencing. It introduces a fluorescent probe attached to the amino function for sensitive detection and can be rapidly removed under mild conditions, making it a valuable tool in genetic research (Rasolonjatovo & Sarfati, 1998).

Synthesis of Non-Proteinogenic Amino Acids

Adamczyk and Reddy (2001) described the synthesis of (S)-(+)-2-Amino-6-(aminooxy)hexanoic acid, a non-proteinogenic amino acid derivative from (S)-6-Amino-2-(((S)-1-carboxy-3-phenylpropyl)amino)hexanoic acid. This synthesis process contributes to the field of biochemistry and pharmaceuticals by providing access to novel amino acids (Adamczyk & Reddy, 2001).

Application in Corrosion Inhibition

Gupta et al. (2016) synthesized Schiff's bases derived from lysine and aromatic aldehydes, including a derivative of (S)-6-Amino-2-(((S)-1-carboxy-3-phenylpropyl)amino)hexanoic acid. These compounds are evaluated as corrosion inhibitors for mild steel, highlighting an industrial application beyond the biomedical field (Gupta et al., 2016).

Role in Structural Elements of Molecules

Markowska, Markowski, and Jarocka-Karpowicz (2021) discussed the role of 6-aminohexanoic acid, a related compound, in the structure of various molecules. This compound, being a synthetic lysine derivative, is significant in chemical synthesis of modified peptides and polyamide synthetic fibers, indicating its wide-ranging applications in both chemical and biological sciences (Markowska et al., 2021).

Enhancing Solubility of Carbon Nanotubes

Zeng, Zhang, and Barron (2005) explored the use of 6-aminohexanoic acid derivatives to tailor the aqueous solubility of functionalized single-wall carbon nanotubes. This application is critical in nanotechnology, illustrating the compound's versatility beyond traditional biological applications (Zeng et al., 2005).

Synthetic Methods Development

Weber, Potier, and Thierry (1999) developed a simple synthesis method for various 6-amino-2-substituted hexanoic acids, including (S)-6-Amino-2-(((S)-1-carboxy-3-phenylpropyl)amino)hexanoic acid. This approach contributes significantly to the field of synthetic chemistry, expanding the possibilities for creating new compounds (Weber et al., 1999).

Mecanismo De Acción

Target of Action

N2-(S)-1-Carboxy-3-phenylpropyl-L-lysine, also known as SGW3H7HBJ6 or (S)-6-Amino-2-(((S)-1-carboxy-3-phenylpropyl)amino)hexanoic acid, is likely to interact with neuronal nicotinic acetylcholine receptors (nAChRs) . These receptor polypeptides respond to the neurotransmitter acetylcholine and are found in the central and peripheral nervous system, muscle, and many other tissues .

Mode of Action

Based on its structural similarity to other amino acids, it might undergo a nucleophilic substitution reaction, specifically an s_n2 reaction . In this reaction, the nucleophile, being an electron-rich species, must attack the electrophilic carbon from the back side relative to the location of the leaving group .

Biochemical Pathways

It might be involved in the biosynthesis of aromatic amino acids or the regulation of sleep .

Pharmacokinetics

Based on its structural similarity to other amino acids, it might have complex pharmacokinetics due to the required stepwise hydroxylation into the active form, its endogenous synthesis, and presence in the circulation and tissues .

Result of Action

The result of the S_N2 reaction is that the stereochemical configuration at the central carbon inverts as the reaction proceeds . This could potentially lead to changes in the structure and function of the target proteins, thereby affecting cellular processes.

Action Environment

The action of N2-(S)-1-Carboxy-3-phenylpropyl-L-lysine might be influenced by various environmental factors. For instance, the rate of an S_N2 reaction is significantly influenced by the solvent in which the reaction takes place . Additionally, the conversion of nitrogen into other chemically reactive forms is an essential component of the environment .

Propiedades

IUPAC Name |

(2S)-6-amino-2-[[(1S)-1-carboxy-3-phenylpropyl]amino]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O4/c17-11-5-4-8-13(15(19)20)18-14(16(21)22)10-9-12-6-2-1-3-7-12/h1-3,6-7,13-14,18H,4-5,8-11,17H2,(H,19,20)(H,21,22)/t13-,14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJPMLWRZFHGSOZ-KBPBESRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC(C(=O)O)NC(CCCCN)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CC[C@@H](C(=O)O)N[C@@H](CCCCN)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N2-(S)-1-Carboxy-3-phenylpropyl-L-lysine | |

CAS RN |

138247-43-5 | |

| Record name | N2-(S)-1-Carboxy-3-phenylpropyl-L-lysine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138247435 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N2-(S)-1-CARBOXY-3-PHENYLPROPYL-L-LYSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SGW3H7HBJ6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

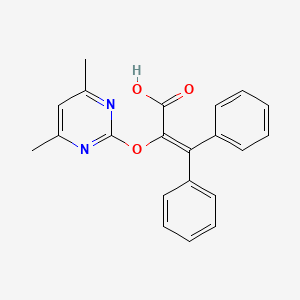

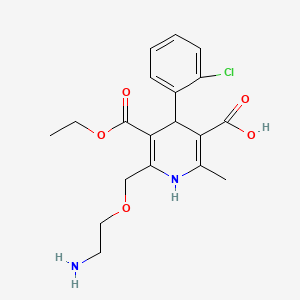

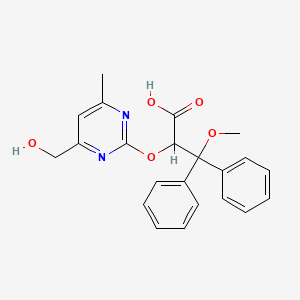

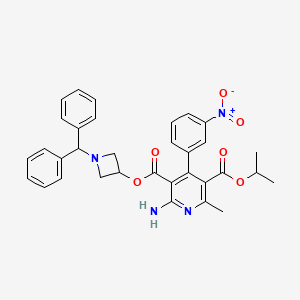

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

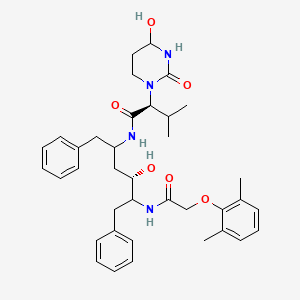

![N-[5-[[2-(2,6-dimethylphenoxy)acetyl]amino]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-(2-oxo-1,3-diazinan-1-yl)butanamide](/img/structure/B600910.png)

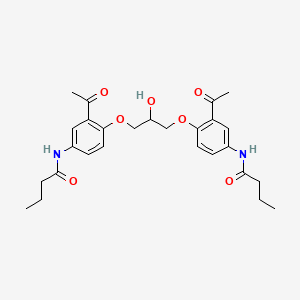

![(3S,5S)-5-[(1S,3S)-1-amino-3-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-4-methylpentyl]-3-propan-2-yloxolan-2-one](/img/structure/B600917.png)